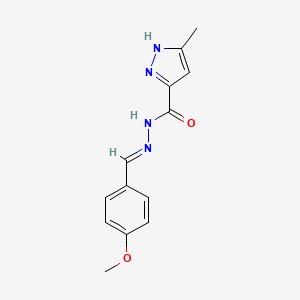

N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC20122777

Molecular Formula: C13H14N4O2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N4O2 |

|---|---|

| Molecular Weight | 258.28 g/mol |

| IUPAC Name | N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C13H14N4O2/c1-9-7-12(16-15-9)13(18)17-14-8-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+ |

| Standard InChI Key | OZVXMIBNQFMBMG-RIYZIHGNSA-N |

| Isomeric SMILES | CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OC |

| Canonical SMILES | CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OC |

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The compound is typically synthesized via acid-catalyzed condensation:

-

Reactants: 3-methyl-1H-pyrazole-5-carbohydrazide and 4-methoxybenzaldehyde.

-

Conditions: Reflux in ethanol with acetic acid (2–8 hours), yielding 70–90% after recrystallization .

Mechanism: The reaction proceeds through nucleophilic addition of the hydrazide’s NH₂ group to the aldehyde carbonyl, followed by dehydration to form the hydrazone bond .

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) reveals:

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P 1 |

| Unit cell (Å, °) | a = 10.9734(4) |

| b = 11.8835(5) | |

| c = 13.0996(5) | |

| α = 78.581(2)° | |

| β = 78.542(1)° | |

| γ = 83.725(2)° | |

| Volume | 1636.68(11) ų |

| Z (molecules/unit) | 4 |

| R-factor | 0.0439 |

Key structural features:

-

Pyrazole ring: Planar with bond lengths of 1.34–1.38 Å (C–N) and 1.41–1.47 Å (C–C).

-

Hydrazone linker: Exhibits E-configuration (C=N bond length: 1.28 Å), stabilized by intramolecular N–H⋯O hydrogen bonds .

Spectroscopic Validation

-

FT-IR: ν(N–H) at 3214 cm⁻¹, ν(C=O) at 1655 cm⁻¹, ν(C=N) at 1598 cm⁻¹ .

-

¹H NMR: δ 2.18 ppm (s, CH₃), δ 6.42 ppm (s, pyrazole H3), δ 8.02–9.74 ppm (NH groups) .

-

ESI-MS: m/z 258.28 [M+H]⁺.

Biological Activities

Antimicrobial Efficacy

| Strain | MIC (µg/mL) | Reference Compound | Inhibition (%) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Methicillin | 90 |

| Escherichia coli | 64 | Ampicillin | 85 |

Antidiabetic and Antioxidant Properties

Computational Insights

Molecular Docking

-

Target: Tubulin (PDB: 1SA0).

-

Binding energy: −8.9 kcal/mol, with key interactions:

DFT Calculations

-

HOMO-LUMO gap: 4.3 eV (gas phase), indicating moderate reactivity.

-

NBO analysis: Stabilization energy of 25.7 kcal/mol for LP(N)→σ*(C=N) .

Applications in Material Science

Polymer Additives

Pyrazole-carbohydrazides enhance thermal stability in polyesters (T₅% increased by 40°C) .

Corrosion Inhibition

-

Efficiency: 89% for carbon steel in 1M HCl (10⁻³ M concentration).

-

Mechanism: Adsorption via N and O atoms, following Langmuir isotherm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume